4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one
CAS No.: 336195-38-1
Cat. No.: VC2502366
Molecular Formula: C10H10Cl2O3S
Molecular Weight: 281.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 336195-38-1 |
|---|---|
| Molecular Formula | C10H10Cl2O3S |
| Molecular Weight | 281.15 g/mol |
| IUPAC Name | 4-(3,4-dichlorophenyl)sulfonylbutan-2-one |
| Standard InChI | InChI=1S/C10H10Cl2O3S/c1-7(13)4-5-16(14,15)8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3 |
| Standard InChI Key | YEEDEKLRGULQCF-UHFFFAOYSA-N |
| SMILES | CC(=O)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
| Canonical SMILES | CC(=O)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Features
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one (CAS No. 336195-38-1) is an organosulfur compound characterized by a butanone chain linked to a 3,4-dichlorophenyl ring through a sulfonyl (-SO₂-) bridge. Its molecular formula is C₁₀H₁₀Cl₂O₃S, indicating the presence of carbon, hydrogen, chlorine, oxygen, and sulfur atoms in its structure. The compound features multiple functional groups that contribute to its chemical reactivity: a ketone group at the C-2 position of the butane chain, a sulfonyl moiety connecting the aliphatic and aromatic regions, and a dichlorinated aromatic ring with substituents at positions 3 and 4.
The molecular structure consists of three distinct regions: (1) the butan-2-one chain with a terminal methyl ketone, (2) the central sulfonyl group featuring two oxygen atoms bonded to sulfur in a tetrahedral arrangement, and (3) the 3,4-dichlorophenyl group where the chlorine atoms create a unique electronic distribution within the aromatic system. This structural configuration grants the molecule specific chemical and electronic properties that distinguish it from related compounds .
Physical and Chemical Properties
The comprehensive physical and chemical properties of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one are summarized in Table 1.
Table 1: Physical and Chemical Properties of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one
The compound's chemical properties are significantly influenced by its functional groups. The ketone functionality at C-2 makes it susceptible to nucleophilic addition reactions. The sulfonyl group, being a strong electron-withdrawing entity, affects the electron density of the adjacent carbon atoms, potentially enhancing their electrophilicity. The 3,4-dichlorophenyl moiety introduces additional electronic effects due to the electron-withdrawing nature of the chlorine atoms, which might influence the reactivity patterns of the aromatic ring .
Structural Analogs and Comparative Analysis
Examining structural analogs of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one provides valuable insights into structure-property relationships and potential applications. Table 2 presents a comparative analysis of this compound with structurally related molecules.
Table 2: Comparison of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one with Structural Analogs
Structure-Property Relationships
The comparative analysis reveals several important structure-property relationships:
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Chlorine Substitution Patterns: The position of chlorine atoms on the aromatic ring significantly influences electronic distribution. The 3,4-dichlorophenyl pattern in the target compound creates a distinctive electronic environment compared to the 2,5-dichlorophenyl isomer .
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Sulfonyl vs. Sulfanyl Groups: Compounds containing a sulfanyl group (-S-), such as 4-[(4-Methylphenyl)sulfanyl]butan-2-one, exhibit markedly different electronic properties compared to sulfonyl-containing analogs. The sulfonyl group's strong electron-withdrawing character contrasts with the weaker electronic effects of the sulfanyl group, resulting in different reactivity profiles .
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Functional Group Variations: The replacement of the ketone and sulfonyl functionalities with other groups (e.g., amino, hydroxyl) significantly alters physical properties such as polarity, hydrogen-bonding capacity, and potential biological interactions, as seen in 4-Amino-4-(3,4-dichlorophenyl)butan-1-ol .
These structural differences have important implications for the compound's potential applications in organic synthesis, medicinal chemistry, and materials science.
Spectroscopic and Analytical Characterization
While specific spectroscopic data for 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one is limited in the available literature, expected spectroscopic features can be inferred based on its structural elements and related compounds.
Future Research Directions
Several promising research directions for 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one can be identified:
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Optimized Synthesis: Development of efficient, scalable, and environmentally friendly synthetic routes, potentially involving catalytic methods.
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Reactivity Studies: Systematic investigation of the compound's chemical behavior under various reaction conditions, focusing on the ketone, sulfonyl, and aromatic functionalities.
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Crystallographic Analysis: Determination of the three-dimensional structure and packing arrangement in the solid state through X-ray crystallography, similar to studies conducted on related compounds such as 4-[(4-Methylphenyl)sulfanyl]butan-2-one .
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Biological Evaluation: Screening for potential biological activities, particularly enzyme inhibition, based on structural similarities to known bioactive molecules.
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Derivative Development: Preparation of structural analogs to establish structure-activity relationships and potentially enhance desired properties.
These research directions would significantly expand our understanding of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one and its potential applications in chemistry and related fields.
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